N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
CAS No.: 921476-31-5
Cat. No.: VC7478963
Molecular Formula: C18H28N4O2S
Molecular Weight: 364.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921476-31-5 |
|---|---|
| Molecular Formula | C18H28N4O2S |
| Molecular Weight | 364.51 |
| IUPAC Name | N-cyclohexyl-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C18H28N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h12-14H,1-11H2,(H,19,23)(H2,20,21,22,24) |
| Standard InChI Key | LAFLJMMNTLTULR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Introduction
N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a thiazol-4-yl moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial and anticancer properties. The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyclohexylureido group.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide involves several key steps:
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Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.
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Introduction of the Cyclohexylureido Group: Cyclohexyl isocyanate reacts with an amine group on the thiazole to form the cyclohexylureido moiety.
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Final Acylation: The thiazole ring is acylated using acetic anhydride or similar reagents to yield the target compound.
Chemical Reactions
N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can undergo several chemical reactions:
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Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
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Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
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Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Chemistry:
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This compound serves as a building block for synthesizing more complex molecules due to its unique structure.
Biology:
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It is used in biological research to study enzyme inhibition and as a probe to investigate biological pathways.
Medicine:
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The compound has potential medicinal applications, including the development of new pharmaceuticals, due to its ability to interact with specific molecular targets.
Industry:
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It can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N-cyclohexyl-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide | C18H28N4O2S | 364.5 g/mol | Unique combination of cyclohexyl, thiazol-4-yl, and acetamide groups |
| N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate | N/A | N/A | Carbodiimide linkage, used in peptide synthesis |
| 4-(2-(3-cyclohexylureido)ethyl)benzenesulfonamide | N/A | N/A | Contains a sulfonamide group, potentially useful in drug design |
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